molecular formula C8H13BrCl2N2 B12436526 1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride

1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride

Cat. No.: B12436526
M. Wt: 288.01 g/mol
InChI Key: FPLOVAYGGMBHHZ-UHFFFAOYSA-N
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Description

1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C8H13BrCl2N2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a bromine atom and a methyl group attached to a pyridine ring, along with an ethanamine side chain.

Preparation Methods

The synthesis of 1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride typically involves several steps:

    Bromination: The starting material, 4-methylpyridine, undergoes bromination to introduce a bromine atom at the 5-position of the pyridine ring.

    Amination: The brominated intermediate is then subjected to amination, where an ethanamine group is introduced.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets. The bromine and methyl groups on the pyridine ring, along with the ethanamine side chain, contribute to its binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride can be compared with other similar compounds, such as:

  • 1-(5-Bromo-3-methylpyridin-2-yl)piperazine
  • 1-(5-Bromo-4-methylpyridin-2-yl)ethanamine hydrochloride

These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical properties and applications. The unique combination of bromine, methyl, and ethanamine groups in this compound makes it distinct and valuable for specific research purposes.

Properties

Molecular Formula

C8H13BrCl2N2

Molecular Weight

288.01 g/mol

IUPAC Name

1-(5-bromo-4-methylpyridin-2-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C8H11BrN2.2ClH/c1-5-3-8(6(2)10)11-4-7(5)9;;/h3-4,6H,10H2,1-2H3;2*1H

InChI Key

FPLOVAYGGMBHHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Br)C(C)N.Cl.Cl

Origin of Product

United States

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